5-(Benzyloxy)-2-hydroxyisophthalaldehyde
Description
5-(Benzyloxy)-2-hydroxyisophthalaldehyde is a substituted isophthalaldehyde derivative characterized by a benzene ring with two aldehyde groups at positions 1 and 3 (isophthalaldehyde backbone). Additional substituents include a hydroxy group (-OH) at position 2 and a benzyloxy group (-OCH₂C₆H₅) at position 5. This structure confers unique reactivity due to the dual aldehyde functionality, which can act as crosslinking sites in organic synthesis or polymer chemistry.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25g/mol |
IUPAC Name |
2-hydroxy-5-phenylmethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C15H12O4/c16-8-12-6-14(7-13(9-17)15(12)18)19-10-11-4-2-1-3-5-11/h1-9,18H,10H2 |
InChI Key |
NISXIAFDZWDHCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)C=O)O)C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)C=O)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Groups and Reactivity
- Dual Aldehydes vs. Monoaldehydes: The target compound’s dual aldehyde groups distinguish it from monoaldehyde analogs (e.g., –3), enabling bifunctional reactivity for crosslinking or polymerization. In contrast, halogenated analogs like 5-Chloro-2-hydroxy-3-iodobenzaldehyde and 5-Benzyloxy-2-bromo-4-methoxybenzaldehyde exhibit electrophilic reactivity dominated by halogens (Cl, I, Br), which are absent in the target.
- Benzyloxy Group: Both the target and ’s compound feature a benzyloxy group, which increases steric bulk and lipophilicity.
Molecular Weight and Physicochemical Properties
- The target’s molecular weight (256.26 g/mol) is intermediate between the lighter 5-Chloro-2-hydroxybenzaldehyde (156.57 g/mol) and the heavier brominated analog (333.17 g/mol) . This suggests moderate solubility in polar solvents, influenced by the hydroxy and benzyloxy groups.
- Halogenated compounds ( and ) exhibit higher molecular weights due to iodine (298.46 g/mol) and bromine (333.17 g/mol), impacting their volatility and chromatographic retention .
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